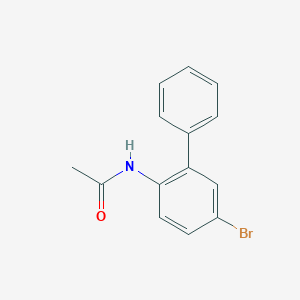

4'-Bromo-2'-phenylacetanilide

Description

Structure

3D Structure

Propriétés

IUPAC Name |

N-(4-bromo-2-phenylphenyl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12BrNO/c1-10(17)16-14-8-7-12(15)9-13(14)11-5-3-2-4-6-11/h2-9H,1H3,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JUQGQHKZFREBLC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C=C(C=C1)Br)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30919454 | |

| Record name | N-(5-Bromo[1,1'-biphenyl]-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

290.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7147-52-6, 91914-08-8 | |

| Record name | NSC50999 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=50999 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(5-Bromo[1,1'-biphenyl]-2-yl)ethanimidic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30919454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-Bromo-2'-phenylacetanilide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Innovations in the Preparation of 4 Bromo 2 Phenylacetanilide and Its Analogues

Classical and Conventional Synthetic Routes to 4'-Bromo-2'-phenylacetanilide

Traditional approaches to synthesizing this compound and its analogues typically rely on well-established reactions such as electrophilic aromatic substitution and nucleophilic acyl substitution, often employed in a multi-step sequence.

Bromination Strategies for Acetanilide (B955) Derivatives

A primary route involves the direct bromination of an acetanilide precursor. The acetamido group (-NHCOCH₃) is an activating ortho-, para-directing group for electrophilic aromatic substitution. This directing effect is crucial for introducing the bromine atom at the desired 4'-position of the phenyl ring.

Starting with 2'-phenylacetanilide, electrophilic bromination can be carried out using various brominating agents. A common method involves using molecular bromine (Br₂) in a solvent like acetic acid. The acetamido group's steric bulk tends to favor substitution at the less hindered para position over the ortho position. Another effective and milder method for the bromination of activated aromatic compounds like acetanilide involves the in-situ generation of bromine from sodium bromide (NaBr) and an oxidizing agent such as household bleach (sodium hypochlorite, NaOCl) in a slightly acidic medium. rasayanjournal.co.in

Key Reaction Parameters for Bromination of Acetanilide:

| Starting Material | Brominating Agent/System | Solvent | Key Feature |

|---|---|---|---|

| Acetanilide | Br₂ | Acetic Acid | Standard electrophilic bromination. |

| Acetanilide | NaBr / NaOCl / H⁺ | Aqueous Alcohol | Milder, "green chemistry" approach. rasayanjournal.co.in |

The reaction proceeds via the generation of an electrophilic bromine species which then attacks the electron-rich aromatic ring of the acetanilide derivative, leading to the formation of the C-Br bond.

Acylation Pathways for Substituted Anilines

An alternative classical strategy involves the acylation of a pre-brominated aniline (B41778). In this pathway, the key intermediate is 4-bromo-2-aminobiphenyl. This compound already contains the necessary biphenyl (B1667301) backbone and the bromine substituent. The final step is the formation of the amide bond.

This transformation is typically achieved by treating 4-bromo-2-aminobiphenyl with an acylating agent such as acetyl chloride or acetic anhydride (B1165640). nih.gov The reaction is a nucleophilic acyl substitution where the amino group (-NH₂) of the aniline derivative acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acylating agent. Pyridine or another non-nucleophilic base is often added to neutralize the acidic byproduct (e.g., HCl) generated during the reaction. nih.gov This method is highly efficient for forming the acetamido group.

Multi-step Synthetic Sequences

The synthesis of this compound is inherently a multi-step process, combining several fundamental reactions. The specific sequence can be designed based on the availability of starting materials and the desired control over regioselectivity.

Sequence A: Acylation followed by Bromination

Acylation: 2-Aminobiphenyl is first converted to 2'-phenylacetanilide. This is done by reacting it with acetic anhydride or acetyl chloride. nih.gov This step protects the amino group and activates the ring for the subsequent substitution. quizlet.com

Bromination: The resulting 2'-phenylacetanilide is then subjected to electrophilic bromination, as described in section 2.1.1, to install the bromine atom at the 4'-position. chegg.com

Sequence B: Nitration, Bromination, Reduction, and Acylation

Nitration & Bromination: A different approach could start with 2-nitrobiphenyl, which is brominated to yield 4'-bromo-2-nitrobiphenyl.

Reduction: The nitro group is then reduced to an amino group. A common method for this is using a metal catalyst like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl), or catalytic hydrogenation.

Acylation: The resulting 4-bromo-2-aminobiphenyl is acylated using acetic anhydride to yield the final product, this compound. A similar sequence has been described for the synthesis of 4-bromo-2-nitroacetanilide from 4-bromoaniline. prepchem.com

Modern Catalytic Approaches for Carbon-Bromine and Carbon-Nitrogen Bond Formation

Modern synthetic chemistry offers more sophisticated and efficient catalytic methods for constructing the C-Br and C-N bonds present in this compound. These methods often provide higher yields, greater functional group tolerance, and milder reaction conditions.

Palladium-Catalyzed Cross-Coupling Reactions in Acetanilide Synthesis

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-nitrogen bonds, both of which are central to the structure of this compound.

The Buchwald-Hartwig amination is a cornerstone of modern C-N bond formation. wikipedia.orgfishersci.it This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand. organic-chemistry.orgresearchgate.net To synthesize an acetanilide, one could couple an aryl halide with acetamide (B32628). For instance, a potential route to an analogue could involve coupling an appropriately substituted aryl bromide with acetamide, catalyzed by a palladium complex. The development of specialized phosphine (B1218219) ligands has been critical to expanding the scope and efficiency of this reaction. wikipedia.orgrsc.org

Alternatively, the biphenyl core can be constructed using a Suzuki-Miyaura coupling , which joins an aryl halide with an arylboronic acid. A plausible modern synthesis of this compound could involve:

Coupling of 1-bromo-4-nitrobenzene (B128438) with (2-aminophenyl)boronic acid to form 4'-nitro-2-aminobiphenyl.

Subsequent reduction of the nitro group and acylation of the amino groups.

More direct approaches can also be envisioned, such as the palladium-catalyzed C-H functionalization of aryl acetamides, which allows for the direct coupling of an acetanilide with another aromatic partner, though this is a highly advanced technique. acs.org Cascade reactions, where multiple bonds are formed in a single pot using a palladium catalyst, represent a highly efficient strategy for building complex molecules like substituted benzimidazoles from simple precursors. nih.gov

Table of Palladium-Catalyzed Coupling Reactions

| Reaction Name | Bond Formed | Reactants | Key Features |

|---|---|---|---|

| Buchwald-Hartwig Amination | C-N | Aryl Halide + Amine/Amide | Mild conditions, high functional group tolerance. wikipedia.orgfishersci.it |

| Suzuki-Miyaura Coupling | C-C | Aryl Halide + Arylboronic Acid | Robust and versatile for forming biaryl linkages. rsc.org |

Hypervalent Iodine(III) Mediated C-N Bond Formation Reactions

Hypervalent iodine(III) reagents have emerged as powerful, metal-free alternatives for various oxidative transformations, including the formation of C-N bonds. bohrium.comnih.gov These reagents are attractive due to their lower toxicity and unique reactivity compared to some heavy metal catalysts. acs.orgrsc.org

Reagents like phenyliodine diacetate (PIDA) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (Koser's reagent) can mediate the intramolecular or intermolecular amination of C-H bonds. hbni.ac.in For example, PIDA can be used to synthesize N-substituted carbazoles from anilides and arenes through a cascade C-C and C-N bond formation process. hbni.ac.in This highlights the potential of hypervalent iodine reagents to facilitate complex cyclizations and functionalizations.

While direct application to form the amide bond of this compound from a C-H bond is less common, these reagents are instrumental in creating precursors. They can act as electrophilic amine sources or facilitate oxidative coupling reactions that lead to key intermediates. beilstein-journals.org For instance, hypervalent iodine reagents have been developed that can transfer amine or amide moieties to various nucleophiles. beilstein-journals.orgorganic-chemistry.org The development of catalytic systems using a recyclable iodoarene in the presence of a terminal oxidant makes these methods more sustainable. rsc.orgrsc.org These reactions showcase the growing importance of hypervalent iodine chemistry in modern organic synthesis as an environmentally benign option. bohrium.comacs.org

Selective Bromination Techniques for Aromatic Systems

The introduction of a bromine atom onto an aromatic ring with high regioselectivity is a critical transformation in the synthesis of compounds like this compound. Traditional bromination methods often employ hazardous reagents like elemental bromine and can lead to a mixture of products, necessitating difficult purification steps. researchgate.net Modern methodologies, however, offer milder conditions and enhanced selectivity.

A prominent green approach involves the in situ generation of the brominating agent from a safer source. One such method utilizes potassium bromide (KBr) or ammonium (B1175870) bromide (NH₄Br) in conjunction with an oxidant, such as Oxone (potassium peroxymonosulfate). researchgate.netcymitquimica.com This system is believed to generate hypobromous acid, a reactive electrophile that readily brominates activated aromatic rings. cymitquimica.com These reactions can be performed at ambient temperatures in solvents like methanol (B129727) or water, avoiding the use of hazardous molecular bromine and expensive catalysts. cymitquimica.com The use of ammonium bromide has been noted to be particularly effective for the selective bromination of activated aromatic compounds. cymitquimica.com

Another technique for achieving high selectivity, particularly for monobromination, is the use of potassium tribromide (KBr₃). This reagent, formed by dissolving elemental bromine in an aqueous solution of potassium bromide, has been shown to suppress dibromination compared to using elemental bromine alone, especially in the presence of water. ikm.org.my

The choice of bromination agent and reaction conditions can significantly influence the regioselectivity of the reaction, which is crucial for the synthesis of specific isomers of brominated phenylacetanilides. For instance, methods have been developed for the highly regioselective monobromination of electron-rich aromatic compounds using N-bromosuccinimide (NBS) in the presence of a recyclable catalyst like iodobenzene. google.com

Table 1: Comparison of Selective Aromatic Bromination Methods

| Method | Bromine Source | Oxidant/Promoter | Key Advantages | Typical Conditions |

|---|---|---|---|---|

| Oxone-Halide | KBr or NH₄Br | Oxone (2KHSO₅·KHSO₄·K₂SO₄) | High para-selectivity, mild conditions, avoids elemental bromine. researchgate.netcymitquimica.com | Methanol or water solvent, room temperature. cymitquimica.com |

| Potassium Tribromide | KBr₃ | None | Favors monobromination, suppresses polybromination. ikm.org.my | Aqueous medium, often with an organic co-solvent. ikm.org.my |

| NBS/Catalyst | N-Bromosuccinimide (NBS) | Iodobenzene, Vanadium Pentoxide, etc. | High regioselectivity, applicable to various substrates. google.com | Varies with catalyst; can be performed under mild conditions. google.com |

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry are increasingly influencing the design of synthetic routes for anilides and their derivatives. These principles aim to reduce waste, minimize energy consumption, and use less hazardous substances. nii.ac.jpnih.gov

A key tenet of green chemistry is the reduction or elimination of volatile organic solvents. In the context of acetanilide synthesis, several solvent-free methodologies have been developed. One approach describes an instantaneous and exothermic reaction between anilines and acetic anhydride without any solvent, catalyst, or external heating, leading to high yields of the corresponding acetanilides after simple purification. researchgate.netriken.jp This method is not only environmentally benign but also highly efficient. researchgate.net

Other research has explored the use of ultrasound in conjunction with catalytic amounts of aluminum powder in acetonitrile, which significantly accelerates the acylation of aryl amines to form anilides, with reactions completing in minutes. researchgate.net While this method uses a solvent, the rapid reaction times contribute to its green credentials. The use of a magnesium sulphate heptahydrate-glacial acetic acid system has also been reported as a mild, inexpensive, and eco-friendly catalyst for the solvent-free synthesis of acetanilide from aniline. nih.gov

Atom economy is a measure of how efficiently atoms from the reactants are incorporated into the final product. nii.ac.jpCurrent time information in Bangalore, IN. Reactions with high atom economy are a cornerstone of green synthesis, as they inherently generate less waste. centralasianstudies.org Addition and rearrangement reactions are typically high in atom economy, while substitution and elimination reactions are less so. scribd.com

Synthesis of Structurally Diverse Analogues and Isomers of this compound

The generation of analogues and isomers of this compound is crucial for exploring structure-activity relationships in various chemical and biological contexts. Synthetic strategies often focus on introducing substituents on either of the phenyl rings or modifying the acetanilide linkage.

One powerful approach for creating structural diversity is through palladium-catalyzed C-H functionalization reactions. nih.gov This allows for the direct introduction of various functional groups at specific positions on the aromatic rings of a pre-existing acetanilide structure. For example, 2-phenylacetanilides can undergo intramolecular C-H amination to form carbazoles, a class of heterocyclic compounds with important properties. scribd.com The conditions for these reactions can be tailored to favor the formation of specific isomers, which is often influenced by steric factors. scribd.com

The synthesis of analogues can also be achieved by starting with substituted precursors. For instance, various 2-(4-substituted phenyl)acetanilides can be used as starting materials for rhodium-catalyzed dehydrogenative coupling reactions with alkynes to produce a range of 7-phenylindole derivatives. nii.ac.jp This demonstrates how modifications to the pendant phenyl ring of a 2-phenylacetanilide scaffold can lead to a diverse library of complex heterocyclic products. nii.ac.jp

Furthermore, the synthesis of positional isomers, where the bromo and phenyl groups are at different positions on the acetanilide core, can be achieved through careful selection of starting materials and synthetic routes. The development of methods for the selective synthesis of meta isomers of aromatic compounds, for example, opens up possibilities for creating novel analogues that are otherwise difficult to access. riken.jp Alkylation of the nitrogen atom in N-substituted 2-phenylacetamides is another route to generate diversity, creating tertiary amides with various alkyl groups. researchgate.net

Table 2: Strategies for the Synthesis of Analogues and Isomers

| Synthetic Strategy | Description | Example Application | Reference |

|---|---|---|---|

| C-H Functionalization | Direct introduction of functional groups onto the aromatic rings of the acetanilide scaffold using a catalyst. | Palladium-catalyzed cyclization of 2-phenylacetanilides to form carbazoles. | nih.govscribd.com |

| Use of Substituted Precursors | Employing anilines or phenylacetic acids with desired substituents to build the acetanilide core. | Rhodium-catalyzed coupling of 2-(4-substituted phenyl)acetanilides with alkynes to yield 7-phenylindoles. | nii.ac.jp |

| Isomer-Selective Synthesis | Utilizing specific directing groups or catalysts to control the position of substituents on the aromatic rings. | Development of ligands for the selective synthesis of meta isomers of disubstituted benzenes. | riken.jp |

| N-Alkylation | Introduction of alkyl groups onto the amide nitrogen. | Alkylation of N-substituted 2-phenylacetamides under various conditions. | researchgate.net |

Chemical Reactivity and Transformation Studies of 4 Bromo 2 Phenylacetanilide

Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Moiety

The biphenyl system in 4'-Bromo-2'-phenylacetanilide is susceptible to electrophilic aromatic substitution (EAS), a fundamental reaction class in aromatic chemistry. pressbooks.pub In EAS, an electrophile replaces a hydrogen atom on the aromatic ring, leading to a substituted derivative. libretexts.org The reactivity and regioselectivity of these reactions are influenced by the electronic properties of the existing substituents on the benzene (B151609) rings. total-synthesis.com

The acetamido group (-NHCOCH₃) is an activating group and an ortho, para-director due to the lone pair of electrons on the nitrogen atom, which can be delocalized into the aromatic ring, stabilizing the arenium ion intermediate. pressbooks.pub Conversely, the bromine atom is a deactivating group but is also an ortho, para-director. The phenyl group is a weakly activating ortho, para-director. The interplay of these directing effects determines the position of substitution. For instance, in nitration reactions using a mixture of concentrated nitric and sulfuric acids, the nitro group would be directed to positions activated by the acetamido group and influenced by the steric hindrance of the existing substituents. uri.edu

A general mechanism for electrophilic aromatic substitution involves two main steps:

Formation of a sigma complex (arenium ion): The electrophile attacks the π-electron system of the aromatic ring, forming a resonance-stabilized carbocation. libretexts.org

Proton abstraction: A base removes a proton from the carbon atom bearing the electrophile, restoring the aromaticity of the ring. libretexts.org

Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. total-synthesis.com

Cross-Coupling Chemistry of the Bromine Moiety

The carbon-bromine bond in this compound is a key site for forming new carbon-carbon and carbon-heteroatom bonds through various transition metal-catalyzed cross-coupling reactions. researchgate.net These reactions are powerful tools in the synthesis of complex organic molecules. researchgate.net

Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a palladium-catalyzed reaction that couples an organoboron compound (like a boronic acid or its ester) with an organohalide. musechem.com This reaction is widely used for the synthesis of biaryl compounds. ikm.org.my In the context of this compound, the bromine atom can be readily displaced to form a new carbon-carbon bond.

The catalytic cycle of the Suzuki-Miyaura reaction generally involves three key steps:

Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate. musechem.com

Transmetalation: The organoboron compound reacts with the palladium(II) intermediate, transferring the organic group from boron to palladium. musechem.com

Reductive Elimination: The two organic groups on the palladium center couple, and the desired biaryl product is released, regenerating the palladium(0) catalyst. musechem.com

A typical Suzuki-Miyaura reaction involves the aryl halide, a boronic acid, a palladium catalyst (e.g., Pd(PPh₃)₄), and a base (e.g., Na₂CO₃, K₂CO₃) in a suitable solvent system. ikm.org.myresearchgate.net The choice of catalyst, base, and solvent can significantly influence the reaction's efficiency and yield. ikm.org.my

Table 1: Example of Suzuki-Miyaura Coupling Reaction Parameters

| Parameter | Condition |

| Aryl Halide | This compound |

| Boronic Acid | Phenylboronic acid |

| Catalyst | Palladium(II)-N₂O₂ complex on magnetic nanoparticles |

| Base | Sodium Carbonate (Na₂CO₃) |

| Solvent | Dimethylacetamide (DMA) |

| Temperature | 100-140 °C |

| Catalyst Loading | 0.25 mmol% |

This table is illustrative and based on typical conditions for Suzuki-Miyaura reactions involving similar aryl bromides. ikm.org.my

Other Transition Metal-Catalyzed Coupling Reactions

Besides the Suzuki-Miyaura coupling, the bromine atom of this compound can participate in other important cross-coupling reactions:

Buchwald-Hartwig Amination: This palladium-catalyzed reaction forms a new carbon-nitrogen bond by coupling the aryl bromide with a primary or secondary amine. organic-chemistry.org This is a powerful method for synthesizing N-aryl or N-heteroaryl amines.

Sonogashira Coupling: This reaction, catalyzed by palladium and copper complexes, couples the aryl bromide with a terminal alkyne to form an aryl-alkyne. nih.govmt.com

Heck Reaction: In the Heck reaction, a palladium catalyst is used to couple the aryl bromide with an alkene, forming a substituted alkene. mt.com

Stille Coupling: This reaction utilizes a palladium catalyst to couple the aryl bromide with an organotin compound. nih.gov

Negishi Coupling: This palladium- or nickel-catalyzed reaction involves the coupling of the aryl bromide with an organozinc reagent. nih.govmt.com

These reactions significantly expand the synthetic utility of this compound, allowing for the introduction of a wide variety of functional groups at the position of the bromine atom.

Amide Bond Transformations and Functionalization

The acetamido group in this compound offers further opportunities for chemical modification.

N-H Bond Reactivity and Derivatization

The N-H bond of the amide group is weakly acidic and can be deprotonated by a strong base. The resulting anion can then react with various electrophiles, allowing for N-alkylation or N-arylation. Additionally, the nitrogen atom's lone pair allows it to participate in reactions such as N-acylation to form imides. Hypervalent iodine reagents have been shown to mediate C-N bond formation reactions, which could potentially be applied to derivatives of this compound. hbni.ac.in

Hydrolysis and Deacetylation Reactions

The amide bond can be cleaved through hydrolysis under either acidic or basic conditions to yield the corresponding amine, 5-bromo-[1,1'-biphenyl]-2-amine. researchgate.net This deacetylation reaction is a common strategy to deprotect an amino group that was previously protected as an acetamide (B32628) to prevent unwanted side reactions during other transformations. researchgate.net

Acid-Catalyzed Hydrolysis: The reaction is typically carried out by refluxing the acetanilide (B955) derivative with an aqueous acid, such as hydrochloric acid or sulfuric acid. chegg.cometsu.edu The mechanism involves protonation of the carbonyl oxygen, followed by nucleophilic attack of water. etsu.edu

Base-Catalyzed Hydrolysis: This method involves heating the acetanilide with an aqueous solution of a strong base, like sodium hydroxide (B78521). etsu.edu The mechanism begins with the nucleophilic attack of a hydroxide ion on the carbonyl carbon. etsu.edu

The choice between acidic and basic hydrolysis often depends on the presence of other functional groups in the molecule that might be sensitive to one set of conditions over the other.

Transamidation Processes

Transamidation, the conversion of one amide into another by reaction with an amine, is a fundamentally important yet often challenging transformation due to the high stability of the amide bond. For a substituted N-aryl acetamide like this compound, this process is influenced by the electronic properties of the biphenyl system and the steric hindrance around the amide linkage.

Research on related N-arylacetamides has demonstrated that transamidation can be achieved under various conditions, including metal-catalyzed and metal-free protocols. For instance, nickel-catalyzed methods have been developed for the transamidation of secondary amides. rsc.org These processes often require initial activation of the amide, for example, by installing an electron-withdrawing group on the nitrogen atom to weaken the C-N bond. rsc.org In the case of this compound, the presence of the phenyl group at the 2'-position introduces significant steric bulk, which could hinder the approach of an incoming amine nucleophile. However, the electronic effect of the 4'-bromo substituent is more subtle. While halogens are deactivating, they are also ortho, para-directing in electrophilic aromatic substitution, but their impact on the nucleophilicity of the amide nitrogen and the electrophilicity of the carbonyl carbon is complex.

Metal-free transamidation reactions have also been developed, often requiring high temperatures or the use of strong bases. nih.gov For example, base-mediated transamidation of N,N-dimethyl amides with primary amines has been shown to be effective. nih.gov The applicability of such methods to a sterically hindered secondary amide like this compound would depend on the specific reaction conditions and the nature of the amine. It is plausible that intramolecular hydrogen bonding or other conformational effects could influence the reactivity of the amide bond.

Table 1: Potential Transamidation Reactions of this compound Analogs

| Reactant Amide | Amine | Catalyst/Conditions | Product Amide | Reference |

| N-Aryl Benzamide | Primary Amine | Ni(diglyme)Cl₂ / Briphos, TMSCl, Mn | Secondary Amide | nih.gov |

| Tertiary Amide | Primary Amine | (NH₄)₂CO₃, DMSO, 25 °C | Primary Amide | organic-chemistry.org |

| N,N-Dimethyl Amide | Primary Aniline (B41778) | tBuOK, DMF, 25 °C | N-Aryl Amide | nih.gov |

This table presents data for analogous transamidation reactions to infer potential pathways for this compound, for which specific data is not available.

Novel Reaction Pathways and Mechanistic Investigations

The complex structure of this compound, featuring a stereogenic axis and multiple reactive sites, opens up possibilities for novel reaction pathways beyond simple amide bond cleavage. Mechanistic investigations into related systems provide a framework for understanding the potential transformations of this molecule.

The elucidation of reaction intermediates is crucial for understanding reaction mechanisms. For this compound, several types of intermediates can be postulated depending on the reaction conditions.

In palladium-catalyzed reactions, which are common for aryl halides, oxidative addition of the C-Br bond to a Pd(0) complex would be a key initial step, forming an arylpalladium(II) intermediate. researchgate.net Subsequent reactions, such as C-N cross-coupling (Buchwald-Hartwig amination), would proceed through further intermediates involving coordination of the amine and reductive elimination. researchgate.net Computational studies on related biphenyl systems have been used to explore the transition states of such palladium-catalyzed C-H functionalization reactions, revealing the importance of ligand-containing dimeric transition states. escholarship.orgresearchgate.netnih.gov

In the context of intramolecular reactions, the acetamido group can act as a directing group. For example, in palladium-catalyzed C-H activation reactions, the amide oxygen can coordinate to the metal center, facilitating the cleavage of a nearby C-H bond and forming a palladacycle intermediate. nih.gov For this compound, this could potentially lead to cyclization reactions involving the biphenyl rings.

Table 2: Postulated Intermediates in Transformations of this compound

| Reaction Type | Key Intermediate | Description | Potential Subsequent Steps |

| Palladium-Catalyzed Cross-Coupling | Arylpalladium(II) Complex | Formed by oxidative addition of the C-Br bond to a Pd(0) species. | Transmetalation, Reductive Elimination |

| Directed C-H Activation | Palladacycle | Formed by coordination of the amide oxygen and intramolecular C-H bond cleavage. | Functionalization of the biphenyl core |

| Acid-Catalyzed Hydrolysis | Tetrahedral Intermediate | Formed by nucleophilic attack of water on the protonated carbonyl carbon. | C-N bond cleavage |

| Nucleophilic Acyl Substitution | Tetrahedral Intermediate | Formed by attack of a nucleophile on the carbonyl carbon. | Elimination of the leaving group |

The kinetics and thermodynamics of reactions involving this compound are dictated by the stability of reactants, intermediates, transition states, and products. The presence of the bulky 2'-phenyl group and the 4'-bromo substituent significantly influences these parameters.

Kinetic Control vs. Thermodynamic Control: In many reactions, the possibility of forming multiple products raises the issue of kinetic versus thermodynamic control. For a molecule like this compound, reactions at different sites (e.g., the amide bond, the C-Br bond, or C-H bonds on the aromatic rings) could lead to different products. The product formed fastest (the kinetic product) may not be the most stable product (the thermodynamic product). The reaction temperature and the energy barriers for the different pathways determine the product distribution.

Computational Studies: In the absence of direct experimental data for this compound, computational studies on similar molecules provide valuable insights. Density Functional Theory (DFT) calculations can be used to model reaction pathways, calculate activation energies, and predict the relative stability of intermediates and products. acs.org For example, computational studies on substituted 2-(dimethylamino)biphenyl-2′-carboxaldehydes have been used to investigate n→π* interactions and the trajectory of nucleophilic attack on the carbonyl group, which is relevant to understanding the reactivity of the amide in this compound. acs.org

The atropisomerism of the biphenyl system also introduces an interesting thermodynamic and kinetic aspect. The barrier to rotation around the biphenyl C-C bond will influence the conformational landscape of the molecule, and different conformers may exhibit different reactivities.

Table 3: Factors Influencing Kinetic and Thermodynamic Parameters

| Factor | Influence on Reactivity |

| Steric Hindrance | The 2'-phenyl group can sterically hinder the approach of reagents to the amide functionality, potentially increasing the activation energy for reactions at this site. |

| Electronic Effects | The 4'-bromo substituent modifies the electron density of the biphenyl system, affecting the rates of electrophilic and nucleophilic reactions. |

| Atropisomerism | The rotational barrier of the biphenyl C-C bond can lead to stable or slowly interconverting conformers with different reactivities. |

| Solvent Effects | The polarity of the solvent can influence the stability of charged intermediates and transition states, thereby affecting reaction rates and equilibria. |

| Catalyst | The choice of catalyst can dramatically alter the reaction pathway, lowering the activation energy for a specific transformation and enabling reactions that are otherwise kinetically unfavorable. |

Advanced Spectroscopic Characterization for Mechanistic and Structural Elucidation of 4 Bromo 2 Phenylacetanilide

Vibrational Spectroscopy (FT-IR, FT-Raman) in Conformational Analysis and Reaction Monitoring

Vibrational spectroscopy, encompassing both FT-IR and FT-Raman techniques, serves as a powerful tool for probing the functional groups and intermolecular forces within 4'-Bromo-2'-phenylacetanilide. researchgate.net The complementary nature of these two techniques, governed by different selection rules, allows for a more complete vibrational analysis. While FT-IR measures the absorption of infrared radiation at frequencies corresponding to molecular vibrations that cause a change in dipole moment, FT-Raman measures the inelastic scattering of laser light from molecular vibrations that involve a change in polarizability. rsc.orgnih.gov

The spectra of this compound are distinguished by several characteristic bands that confirm the presence of its key functional groups. The amide group, central to its structure, gives rise to some of the most prominent vibrations. The N-H stretching vibration typically appears as a strong band in the FT-IR spectrum, generally in the region of 3300-3100 cm⁻¹. The C=O stretching vibration, known as the Amide I band, is an intense absorption in the FT-IR spectrum, usually found between 1700 and 1650 cm⁻¹. The Amide II band, which results from a combination of N-H in-plane bending and C-N stretching, is observed in the 1570-1515 cm⁻¹ region.

Aromatic C-H stretching vibrations are expected above 3000 cm⁻¹, while the C-H stretching of the methylene (B1212753) (-CH₂) group appears just below 3000 cm⁻¹. The presence of the bromine atom is confirmed by a C-Br stretching vibration, which is typically found in the lower frequency region of the spectrum (700-500 cm⁻¹).

Table 1: Characteristic Vibrational Frequencies for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Spectrum |

| N-H Stretch | Amide | 3300 - 3100 | FT-IR |

| Aromatic C-H Stretch | Phenyl Rings | > 3000 | FT-IR, FT-Raman |

| Aliphatic C-H Stretch | -CH₂- | < 3000 | FT-IR, FT-Raman |

| C=O Stretch (Amide I) | Amide | 1700 - 1650 | FT-IR, FT-Raman |

| N-H Bend / C-N Stretch (Amide II) | Amide | 1570 - 1515 | FT-IR |

| C=C Stretch | Aromatic Rings | 1600 - 1450 | FT-IR, FT-Raman |

| C-Br Stretch | Bromo-phenyl | 700 - 500 | FT-IR, FT-Raman |

Note: The exact positions of these bands can be influenced by the physical state of the sample and intermolecular interactions.

In the solid state, the conformation and packing of this compound molecules are significantly influenced by intermolecular hydrogen bonding. nih.gov The primary hydrogen bond is expected to form between the amide hydrogen (N-H), acting as a donor, and the carbonyl oxygen (C=O) of an adjacent molecule, acting as an acceptor. uc.pt

This N-H···O=C interaction leads to predictable shifts in the vibrational frequencies of the involved groups. mdpi.com The N-H stretching frequency is lowered (a red shift) and the band often broadens compared to a non-hydrogen-bonded state. researchgate.net Concurrently, the C=O stretching (Amide I) frequency also decreases because the hydrogen bond weakens the C=O double bond, making it easier to stretch. researchgate.netuc.pt The extent of these shifts can provide qualitative information about the strength of the hydrogen bonding network within the crystal lattice. Analyzing these spectral features is crucial for understanding the supramolecular assembly of the compound. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Structural Assignment and Mechanistic Pathways

NMR spectroscopy is the most definitive method for elucidating the precise connectivity and three-dimensional structure of this compound in solution. chemicalbook.com One-dimensional (¹H and ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC) experiments provide a complete picture of the proton and carbon framework.

The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their neighboring protons. For this compound, distinct signals are expected for the amide proton (N-H), the methylene protons (-CH₂-), and the protons on the two different phenyl rings. The amide proton typically appears as a broad singlet in the downfield region (δ 8-10 ppm). The methylene protons would appear as a sharp singlet (δ ~3.6 ppm), as they have no adjacent protons. The aromatic protons would resonate in the δ 7-8 ppm region, with their splitting patterns (e.g., doublets, triplets) determined by their coupling with adjacent protons on the same ring.

The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms. Key signals include the carbonyl carbon (C=O) at the most downfield position (δ ~170 ppm), the methylene carbon (-CH₂-), and the various aromatic carbons, whose chemical shifts are influenced by the substituents (Br, NH-acetyl group, and the other phenyl ring).

Table 2: Predicted ¹H NMR Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| N-H (Amide) | 8.0 - 10.0 | Singlet (broad) |

| Aromatic H (Phenyl & Bromophenyl) | 7.0 - 8.0 | Multiplets |

| -CH₂- (Methylene) | ~3.6 | Singlet |

Table 3: Predicted ¹³C NMR Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O (Carbonyl) | ~170 |

| Aromatic C | 115 - 140 |

| -CH₂- (Methylene) | ~45 |

Note: Predicted values are based on typical ranges for these functional groups. Actual values may vary depending on the solvent and experimental conditions. nih.govrsc.org

2D NMR experiments are essential for unambiguously assigning the signals observed in the 1D spectra and confirming the molecular structure. bas.bg

COSY (¹H-¹H Correlation Spectroscopy): This experiment identifies protons that are spin-coupled to each other, typically those on adjacent carbons. nih.gov For this compound, COSY would show correlations between adjacent protons on each of the aromatic rings, helping to trace the connectivity within each ring system.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the signal of the carbon atom it is directly bonded to. It would definitively link the methylene proton signal to the methylene carbon signal and each aromatic proton to its corresponding aromatic carbon.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals longer-range couplings between protons and carbons (typically over 2 to 3 bonds), which is critical for piecing together the different fragments of the molecule. Key correlations would include:

A correlation from the methylene (-CH₂-) protons to the carbonyl carbon (C=O).

A correlation from the methylene protons to the quaternary carbon of the phenyl ring to which it is attached.

A correlation from the amide (N-H) proton to the carbonyl carbon and to the carbons of the brominated phenyl ring.

These HMBC correlations provide unequivocal evidence for the acetanilide (B955) structure and the relative positions of the substituent groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Electronic Structure and Charge Transfer Studies

UV-Vis spectroscopy probes the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light. researchgate.net The spectrum of this compound is characterized by absorptions arising from π → π* transitions within the aromatic rings and the amide chromophore. nih.govnih.gov

Table 4: UV-Vis Absorption Data for this compound

| Solvent | λmax (nm) |

| Not Specified | ~262 |

Data sourced from available spectral databases. nih.gov

Analysis of Electronic Transitions and Chromophores

The electronic structure of this compound, which dictates its interaction with ultraviolet and visible light, can be probed using UV-Vis spectroscopy. The molecule contains several chromophores—the parts of the molecule that absorb light—which contribute to its characteristic spectrum. The primary chromophores in this compound are the phenyl rings of the biphenyl (B1667301) system and the acetamido group.

The biphenyl moiety, with its extended system of conjugated π-orbitals, is expected to be the dominant chromophore. The electronic transitions in such systems are typically π → π* transitions, where an electron is promoted from a bonding (π) to an antibonding (π*) molecular orbital. These transitions are generally of high intensity. The presence of the bromine atom and the acetamido group as substituents on the phenyl rings will influence the energy of these transitions.

The acetamido group (-NHCOCH₃) itself contains a carbonyl group (C=O) and a nitrogen atom with a lone pair of electrons. This allows for n → π* transitions, where a non-bonding electron from the oxygen or nitrogen is excited to an antibonding π* orbital. Typically, n → π* transitions are of lower intensity compared to π → π* transitions.

The absorption maxima (λmax) in the UV-Vis spectrum of this compound would reveal the energies of these electronic transitions. The extended conjugation of the biphenyl system is expected to result in absorption at longer wavelengths (a bathochromic or red shift) compared to simple benzene (B151609) derivatives. The substitution pattern on the biphenyl core, including the ortho-acetamido group and the para-bromo group, will introduce steric and electronic effects that further modulate the absorption spectrum. For instance, the ortho-acetamido group may cause a twisting of the two phenyl rings, which could affect the extent of π-conjugation and thus the position and intensity of the absorption bands.

A hypothetical UV-Vis absorption data table for this compound in a non-polar solvent is presented below, based on the expected electronic transitions for its chromophoric systems.

| Hypothetical λmax (nm) | Molar Absorptivity (ε, M-1cm-1) | Associated Transition | Chromophore |

| ~260 | High | π → π | Biphenyl system |

| ~280 | Low | n → π | Acetamido group |

Mass Spectrometry (MS) Applications in Reaction Product Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for gaining structural information through the analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) is instrumental in unequivocally determining the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high precision (typically to four or more decimal places), HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions.

For this compound, with the chemical formula C₁₄H₁₂BrNO, the exact mass can be calculated using the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). The presence of bromine is a key isotopic signature, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 natural abundance. This results in a characteristic M+ and M+2 isotopic pattern in the mass spectrum, with the two peaks being of almost equal intensity and separated by two m/z units.

A theoretical HRMS data table for the molecular ion of this compound is shown below.

| Ion | Elemental Composition | Calculated m/z | Observed m/z (Hypothetical) |

| [M]⁺ | C₁₄H₁₂⁷⁹BrNO | 290.0178 | 290.0175 |

| [M+2]⁺ | C₁₄H₁₂⁸¹BrNO | 292.0158 | 292.0155 |

This high level of mass accuracy allows for the confident identification of the compound and is invaluable for assessing the purity of a sample by detecting the presence of any impurities with different elemental compositions.

In mass spectrometry, particularly with techniques like electron ionization (EI), the molecular ion can undergo fragmentation, breaking into smaller, characteristic charged fragments. The analysis of these fragmentation patterns provides a "fingerprint" of the molecule's structure.

For this compound, several key fragmentation pathways can be predicted based on its structure. The amide linkage, the biphenyl core, and the bromo-substituent are all expected to influence the fragmentation.

Common fragmentation patterns for amides include the cleavage of the C-N bond and the C-C bond alpha to the carbonyl group. A significant fragmentation pathway would likely involve the loss of the acetyl group. The presence of the biphenyl system would lead to fragments corresponding to the stable aromatic core. The bromine atom would be evident in fragments that retain it, showing the characteristic M+ and M+2 isotopic pattern.

A table of potential major fragment ions for this compound is provided below.

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 248/250 | [M - COCH₂]⁺ |

| 205/207 | [M - NHCOCH₃]⁺ |

| 168 | [C₁₂H₉N]⁺ |

| 152 | [C₁₂H₈]⁺ |

| 43 | [CH₃CO]⁺ |

The fragment at m/z 43 would correspond to the acylium ion [CH₃CO]⁺, a very common fragment for acetamides. The fragments at m/z 248/250 would arise from the loss of a ketene (B1206846) molecule (CH₂=C=O) from the molecular ion. The ions at m/z 205/207 would represent the brominated biphenyl fragment after the loss of the entire acetamido group. The ion at m/z 168 could result from the loss of bromine from the preceding fragment, and the ion at m/z 152 would correspond to the biphenyl radical cation.

By carefully analyzing these fragments, the connectivity of the atoms within the this compound molecule can be confirmed, providing robust structural elucidation.

Computational and Theoretical Chemistry Investigations of 4 Bromo 2 Phenylacetanilide

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction

A comprehensive search of available scientific literature and databases did not yield specific studies applying Density Functional Theory (DFT) calculations to 4'-Bromo-2'-phenylacetanilide. DFT is a powerful computational method used to investigate the electronic structure of many-electron systems. wisc.edu It would typically be employed to determine the molecule's properties, but such research on this specific compound is not publicly available.

Optimization of Molecular Geometry and Conformational Analysis

No published studies were found that detail the optimization of the molecular geometry or a conformational analysis of this compound using computational methods. This type of analysis would typically involve determining the most stable three-dimensional arrangement of the atoms in the molecule by finding the minimum energy conformation. This process is crucial for understanding the molecule's physical and chemical properties.

Prediction of Spectroscopic Parameters

There is no available research that predicts the spectroscopic parameters (such as IR, Raman, or NMR spectra) of this compound through theoretical calculations. Such predictions are valuable for interpreting experimental spectra and confirming the molecular structure.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps and Reactivity Indices

A search for Frontier Molecular Orbital (FMO) analysis, specifically focusing on the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy gaps and reactivity indices for this compound, did not yield any specific results. FMO theory is fundamental in predicting a molecule's reactivity, with the HOMO-LUMO gap being a key indicator of its kinetic stability. sigmaaldrich.com

Natural Bond Orbital (NBO) and Natural Localized Molecular Orbital (NLMO) Analysis for Bonding Characteristics and Hyperconjugation

No specific Natural Bond Orbital (NBO) or Natural Localized Molecular Orbital (NLMO) analyses for this compound have been found in the public domain. NBO analysis provides insight into the bonding, charge distribution, and intramolecular interactions, such as hyperconjugation, within a molecule. uni-muenchen.de

Molecular Dynamics Simulations for Dynamic Behavior and Interactions

There are no available studies that have performed Molecular Dynamics (MD) simulations on this compound. MD simulations are used to study the dynamic behavior of molecules over time, including their conformational changes and interactions with other molecules or a solvent. nih.gov

Quantitative Structure-Property Relationship (QSPR) Studies (excluding biological activity)

A search for Quantitative Structure-Property Relationship (QSPR) studies for this compound, focusing on physical and chemical properties, did not return any specific research. QSPR models are used to predict the properties of chemicals based on their molecular structure. nih.gov

Due to the absence of specific computational and theoretical studies on this compound in the available literature, it is not possible to provide detailed research findings or data tables for the requested analyses.

Crystallographic Analysis and Solid State Chemistry of 4 Bromo 2 Phenylacetanilide

Single-Crystal X-ray Diffraction for Precise Molecular Geometry and Conformation

A single-crystal X-ray diffraction analysis would be required to determine the precise molecular geometry of 4'-Bromo-2'-phenylacetanilide. This would involve measuring the diffraction pattern of X-rays passing through a single crystal of the compound to determine the electron density distribution and thus the atomic positions. pdbj.org Key parameters that would be determined include the bond lengths and angles within the acetanilide (B955) and phenyl moieties, as well as the torsion angle between the two phenyl rings.

| Parameter | Expected Range/Value |

| C-Br Bond Length | ~1.90 Å |

| C-N Bond Length | ~1.35-1.45 Å |

| C=O Bond Length | ~1.23 Å |

| Dihedral Angle (between phenyl rings) | Variable, dependent on steric and electronic effects |

This table represents expected values based on similar structures and is for illustrative purposes only, as no specific data for this compound has been found.

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, Halogen Bonding)

The crystal packing would describe the arrangement of the molecules in the unit cell. Intermolecular interactions play a critical role in the stabilization of the crystal lattice. researchgate.net For this compound, one would anticipate the presence of N-H···O hydrogen bonds between the amide groups of adjacent molecules. Additionally, halogen bonding involving the bromine atom (C-Br···O or C-Br···π interactions) could be a significant factor in the crystal packing. Pi-pi stacking interactions between the aromatic rings are also likely to be observed.

Polymorphism and Pseudopolymorphism Studies

The existence of polymorphs or pseudopolymorphs (solvates or hydrates) of this compound has not been reported. An investigation into its polymorphic behavior would involve crystallizing the compound under various conditions (e.g., different solvents, temperatures, and pressures) and analyzing the resulting solid forms by techniques such as X-ray powder diffraction, differential scanning calorimetry, and thermogravimetric analysis. nih.gov

Solid-State Reactivity and Transformations

The solid-state reactivity of this compound is another area where no specific research has been published. Potential solid-state reactions could include photodimerization or other transformations upon exposure to light or heat, depending on the crystal packing. The stability of the compound in the solid state under various conditions would be a key aspect of such a study. mdpi.com

Applications As Chemical Building Blocks and Precursors in Advanced Chemical Synthesis

Utilization in the Synthesis of Complex Organic Molecules

There is a lack of specific documented instances of 4'-Bromo-2'-phenylacetanilide being used as a starting material or intermediate in the total synthesis of complex natural products or other intricate organic molecules. Theoretical applications can be postulated based on its structure, which features a reactive bromine atom amenable to cross-coupling reactions (such as Suzuki, Heck, or Buchwald-Hartwig couplings) to form new carbon-carbon or carbon-heteroatom bonds. The acetanilide (B955) moiety can also be hydrolyzed to reveal a primary amine, which could then participate in a variety of further chemical transformations.

Role as a Precursor for Novel Organic Frameworks and Scaffolds

The scientific literature does not currently contain specific examples of this compound being employed as a precursor for the construction of novel organic frameworks or scaffolds. In principle, its bifunctional nature—a bromo-substituted phenyl ring and an acetanilide group—could allow it to act as a linker or node in the assembly of larger, porous structures like metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), provided suitable reaction conditions and complementary building blocks are identified.

Contribution to Materials Science Research (e.g., functional materials, polymers)

There are no dedicated studies in the available literature that describe the direct contribution of this compound to materials science research. The presence of a biphenyl-like structure and a bromine atom suggests that, through polymerization or incorporation into larger macromolecular structures, it could potentially influence properties such as thermal stability, conductivity, or liquid crystallinity in functional materials and polymers. However, such applications remain speculative in the absence of empirical data.

Development of Novel Reagents and Catalysts in Chemical Research

The development of new reagents or catalysts derived from this compound has not been reported in the reviewed scientific literature. The molecule's structure does not immediately suggest a primary role as a catalyst itself. However, it could potentially be modified to serve as a ligand for a catalytically active metal center, or as a precursor to a more complex molecule that functions as an organocatalyst. These potential applications are yet to be explored and documented.

Future Research Directions and Unexplored Avenues for 4 Bromo 2 Phenylacetanilide

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of acetanilides and biaryl compounds often involves multi-step processes with harsh reagents and significant waste production. Future research should prioritize the development of green and sustainable synthetic pathways to 4'-Bromo-2'-phenylacetanilide.

One promising avenue is the adoption of catalytic N-acetylation methods. Instead of using stoichiometric amounts of corrosive acetylating agents like acetic anhydride (B1165640) or acetyl chloride, research could focus on catalytic systems. For instance, mild Lewis acid catalysts such as magnesium sulfate (B86663) have been shown to be effective for N-acetylation under solvent-free or sunlight-driven conditions, significantly improving the environmental footprint of the reaction. rsc.orgijtsrd.com Another approach involves using alternative, less hazardous acyl sources like ethyl acetate (B1210297) with catalytic amounts of a weak acid. researchgate.net

For the construction of the biaryl core, modern cross-coupling reactions that adhere to green chemistry principles are paramount. Palladium-catalyzed Suzuki-Miyaura coupling reactions, for example, can be performed in aqueous media using recyclable nanocatalysts, which minimizes the use of volatile organic solvents and allows for catalyst reuse. nih.gov Furthermore, transition-metal-free strategies, such as base-promoted homolytic aromatic substitution (BHAS) or photochemical methods, offer an even greener alternative by avoiding heavy metal catalysts altogether. acs.orgorganic-chemistry.orgresearchgate.net

| Synthesis Step | Traditional Method | Proposed Sustainable Alternative | Key Advantages |

| N-Acetylation | Acetic anhydride/Acetyl chloride | Catalytic (e.g., MgSO₄), sunlight-driven | Reduced waste, avoids corrosive reagents, energy efficient rsc.org |

| Biaryl Formation | Stoichiometric coupling reagents | Pd-nanocatalyst in water (Suzuki), photochemical coupling | High atom economy, catalyst recyclability, avoids toxic solvents nih.govacs.org |

Exploration of Novel Reactivity Patterns and Derivatization Opportunities

The molecular architecture of this compound offers multiple sites for further functionalization, which remain largely unexplored. The bromine atom serves as a versatile handle for a wide array of modern cross-coupling reactions. Future research could systematically explore its reactivity in Suzuki, Stille, Sonogashira, and Buchwald-Hartwig couplings to introduce a diverse range of substituents, including alkyl, alkenyl, alkynyl, and amino groups. rsc.orgrsc.org This would enable the creation of a library of derivatives with tailored electronic and steric properties. Multimetallic catalysis, employing two different metal catalysts that exhibit orthogonal reactivity, could also be explored to achieve novel cross-coupling transformations that are not possible with a single catalyst. nih.gov

Beyond the C-Br bond, the aromatic C-H bonds of both phenyl rings present an opportunity for late-stage functionalization through C-H activation. Palladium-catalyzed ortho-C-H activation, directed by the amide group, could be used to introduce new functional groups adjacent to the amide nitrogen. rsc.orgsemanticscholar.orgresearchgate.net Similarly, developing methods for para-selective C-H arylation of the unsubstituted phenyl ring would provide access to complex terphenyl derivatives, which are of interest in materials science and medicinal chemistry. nih.gov

Advanced Computational Modeling for Predictive Chemistry

Computational chemistry offers a powerful toolkit for predicting the properties and reactivity of molecules before their synthesis, thereby accelerating the discovery process. For this compound, Density Functional Theory (DFT) calculations can be employed to predict its geometric and electronic structure, including bond lengths, bond angles, and molecular orbital energies (HOMO/LUMO). acs.org This information can provide insights into the compound's potential reactivity and photophysical properties.

Furthermore, computational models can be used to explore the reaction mechanisms of proposed synthetic routes and derivatization reactions. By calculating the activation energies of different reaction pathways, researchers can identify the most favorable conditions and predict the regioselectivity of reactions like C-H activation. cam.ac.uk As computational power increases, machine learning algorithms are also being developed to predict reaction outcomes with high accuracy based on large datasets of known reactions, a strategy that could be applied to forecast the reactivity of this compound and its derivatives. rsc.orgresearchgate.netappliedclinicaltrialsonline.com

| Computational Method | Application to this compound | Predicted Outcomes |

| Density Functional Theory (DFT) | Geometry optimization, electronic structure calculation | 3D structure, HOMO/LUMO energies, spectral properties |

| Transition State Theory | Calculation of reaction energy profiles | Reaction mechanisms, activation barriers, regioselectivity acs.org |

| Machine Learning | Reactivity prediction from molecular structure | Likelihood of success for novel reactions, prediction of optimal reagents appliedclinicaltrialsonline.com |

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis and derivatization of this compound can be significantly accelerated and optimized through the use of flow chemistry and automated synthesis platforms. Flow chemistry, where reactions are performed in continuous-flow reactors, offers numerous advantages over traditional batch synthesis, including improved heat and mass transfer, enhanced safety, and the ability to easily scale up production. nih.govrsc.org The synthesis of the amide bond, in particular, has been shown to be highly amenable to flow conditions. researchgate.net

Automated synthesis platforms can be used to rapidly screen a wide range of reaction conditions (e.g., catalysts, solvents, temperatures) to identify the optimal parameters for the synthesis of this compound and its derivatives. merckmillipore.comsigmaaldrich.commetoree.com By combining automated synthesis with high-throughput purification and analysis, it is possible to generate large libraries of compounds for biological or materials screening in a fraction of the time required by manual methods. chemspeed.com

Potential for Applications in Emerging Areas of Chemical Science

The structural motifs present in this compound suggest its potential for applications in several cutting-edge areas of chemical science.

Medicinal Chemistry: The biaryl scaffold is a privileged structure in drug discovery, appearing in numerous approved pharmaceuticals. fiveable.menih.govresearchgate.net The ability to readily derivatize this compound at multiple positions makes it an attractive starting point for the development of new therapeutic agents. For example, biaryl compounds have been investigated as inhibitors of protein-protein interactions, such as the PD-1/PD-L1 immune checkpoint in cancer therapy. acs.org

Materials Science: Bromo-aromatic compounds are often used as precursors in the synthesis of organic electronic materials. nbinno.com The biaryl core of this compound could be extended through polymerization or further arylation to create conjugated materials with interesting photophysical properties for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), or sensors.

Catalysis: Chiral biaryl compounds are widely used as ligands in asymmetric catalysis. While this compound is itself achiral, it could serve as a precursor for the synthesis of novel chiral ligands through atroposelective synthesis or the introduction of chiral substituents.

The exploration of these future research directions will undoubtedly unlock the full potential of this compound, transforming it from a relatively obscure chemical entity into a valuable building block for the creation of novel functional molecules.

Q & A

Basic: How can the synthesis of 4'-Bromo-2'-phenylacetanilide be optimized for higher yield and purity?

Methodological Answer:

The synthesis typically involves bromination of 2-phenylacetanilide derivatives. Key parameters include:

- Reagent Selection : Use N-bromosuccinimide (NBS) in a polar aprotic solvent (e.g., DMF) for regioselective bromination at the 4' position. Avoid excess bromine to minimize di-substitution .

- Temperature Control : Maintain reaction temperatures between 0–5°C to reduce side reactions (e.g., hydrolysis of the acetamide group) .

- Workup : Purify the crude product via recrystallization from hot methanol, leveraging its moderate solubility (yielding >95% purity) .

Basic: What analytical methods are most effective for characterizing this compound?

Methodological Answer:

- HPLC-PDA : Use a C18 column with a methanol-water gradient (70:30 to 90:10) to assess purity (>98% by GC) .

- Melting Point Analysis : Confirm identity by comparing observed melting points (e.g., 151–152°C) with literature values .

- 1H/13C NMR : Assign peaks based on substituent effects: the acetamide group (δ 2.1 ppm, singlet) and aromatic protons (δ 7.2–7.8 ppm, multiplet) .

Advanced: How can researchers resolve contradictions in reported bromination reaction yields (e.g., 60–85%)?

Methodological Answer:

Discrepancies arise from:

- Substrate Purity : Impurities in the starting material (e.g., 2-phenylacetanilide) can lower yields. Pre-purify via column chromatography .

- Solvent Effects : Polar solvents (e.g., DCM vs. DMF) influence reaction kinetics. DMF enhances solubility of intermediates but may promote side reactions .

- Catalytic Additives : Small amounts of Lewis acids (e.g., FeCl₃) improve bromine activation but require strict moisture control .

Advanced: What catalytic systems improve the efficiency of this compound in cross-coupling reactions?

Methodological Answer:

- Suzuki-Miyaura Coupling : Use Pd(PPh₃)₄ (2 mol%) with K₂CO₃ in dioxane/water (3:1) at 80°C. The bromine atom acts as a leaving group for aryl-aryl bond formation .

- Buchwald-Hartwig Amination : Optimize with Xantphos ligand and Cs₂CO₃ to introduce amino groups at the 4' position. Monitor for deacetylation side reactions .

Application: What role does this compound play in medicinal chemistry research?

Methodological Answer:

- Intermediate for Bioactive Molecules : Its bromine and acetamide groups enable derivatization into kinase inhibitors or antimicrobial agents. For example, coupling with boronic acids generates biphenyl scaffolds .

- Metabolic Stability Studies : Replace the bromine with fluorine (via halogen exchange) to modulate lipophilicity and assess pharmacokinetic properties .

Advanced: How do solvent and pH conditions affect the stability of this compound?

Methodological Answer:

- Acidic Conditions : Hydrolysis of the acetamide group occurs below pH 3, forming 4-bromo-2-phenylaniline. Stabilize with buffered solutions (pH 5–7) .

- Protic Solvents : Methanol and ethanol promote gradual decomposition at elevated temperatures (>40°C). Use acetonitrile for long-term storage .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves and goggles to avoid skin/eye contact. Use fume hoods due to potential dust inhalation .

- Waste Disposal : Neutralize brominated byproducts with sodium thiosulfate before disposal .

Advanced: How can computational modeling guide the design of derivatives from this compound?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.